Pyrrolidin-3-ylboronic acid

Descripción general

Descripción

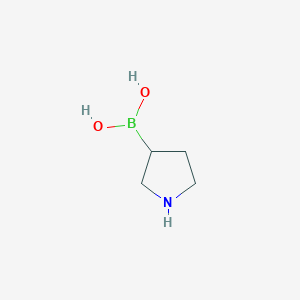

Pyrrolidin-3-ylboronic acid is an organoboron compound featuring a pyrrolidine ring attached to a boronic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylboronic acid can be synthesized through several methods, including:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium-Catalyzed Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions: Pyrrolidin-3-ylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of borohydrides.

Substitution: Reactions with electrophiles to form new C-B bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and suitable electrophiles.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borohydrides.

Substitution: Various substituted boronic acid derivatives.

Aplicaciones Científicas De Investigación

Pyrrolidin-3-ylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mecanismo De Acción

The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparación Con Compuestos Similares

Pyrrolidin-3-ylboronic acid can be compared with other boronic acids and pyrrolidine derivatives:

Similar Compounds: Pyrrolidine, pyrrolidinone, and other boronic acids such as phenylboronic acid and pinacolborane.

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.

Actividad Biológica

Pyrrolidin-3-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid group attached to a pyrrolidine ring, characterized by the molecular formula and a molecular weight of approximately 174.05 g/mol. The boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial for its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key therapeutic areas:

1. Antidiabetic Activity

- This compound has been investigated for its potential as an anti-diabetic agent. It selectively inhibits enzymes involved in glucose metabolism, thus improving glucose uptake in muscle and fat cells. Studies have shown that derivatives of pyrrolidin-based boronic acids can stimulate insulin sensitivity, leading to reduced blood glucose levels without significantly affecting circulating insulin concentrations .

2. Anticancer Potential

- The compound has shown promise in cancer research, particularly in targeting fibroblast activation protein (FAP), which is overexpressed in various tumors. Recent studies demonstrate that this compound derivatives can serve as effective pharmacophores for designing FAP-targeted radiopharmaceuticals, enhancing tumor imaging and therapy . The binding affinity of these compounds to FAP has been quantified, with some derivatives showing IC50 values in the low nanomolar range, indicating strong inhibitory effects .

3. Mechanisms of Action

- The mechanism by which this compound exerts its biological effects often involves modulation of enzyme activity through reversible covalent bonding. This property allows it to interact selectively with target proteins involved in metabolic pathways. For instance, studies have illustrated how modifications to the boronic acid moiety can enhance selectivity and potency against specific targets like Dipeptidyl Peptidase IV (DPP-IV) and other enzymes relevant to metabolic disorders .

Case Study 1: Antidiabetic Effects

A study published in MDPI demonstrated that this compound derivatives significantly increased insulin sensitivity in mouse adipocytes by stimulating glucose uptake. The most effective compounds exhibited a dose-dependent response, with maximum increases observed at concentrations ranging from 0.3–100 µM .

Case Study 2: Cancer Imaging

In a recent investigation into FAP-targeted therapies, researchers developed radiotracers based on this compound derivatives. These compounds showed high tumor uptake rates (up to 10.1 ± 0.42 %ID/g), indicating their potential utility in cancer imaging and therapy . The study highlighted the importance of structural modifications to enhance binding affinity and selectivity for FAP.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

pyrrolidin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO2/c7-5(8)4-1-2-6-3-4/h4,6-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXYWZUJUOXWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120347-75-3 | |

| Record name | Boronic acid, 3-pyrrolidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120347-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.